molecular formula C8H9NaO3S B15259781 Sodium 4-methoxy-3-methylbenzene-1-sulfinate

Sodium 4-methoxy-3-methylbenzene-1-sulfinate

Cat. No.: B15259781
M. Wt: 208.21 g/mol
InChI Key: ACVLVLJELLYNFB-UHFFFAOYSA-M
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Description

Sodium 4-methoxy-3-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO3S. It is a sodium salt derivative of sulfinic acid, characterized by the presence of a methoxy group and a methyl group attached to a benzene ring. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 4-methoxy-3-methylbenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The process can be summarized as follows:

    Sulfinic Acid Formation: The initial step involves the formation of sulfinic acid by the reduction of sulfonyl chlorides or sulfonic acids.

    Neutralization: The sulfinic acid is then neutralized with sodium hydroxide to form the sodium sulfinate salt.

Industrial Production Methods: Industrial production of sodium sulfinates often employs large-scale batch reactors where sulfonyl chlorides are reduced using reducing agents like zinc or sodium amalgam, followed by neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-methoxy-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form thiols or sulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Scientific Research Applications

Sodium 4-methoxy-3-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-methoxy-3-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

  • Sodium p-toluenesulfinate
  • Sodium benzenesulfinate
  • Sodium 4-vinylbenzenesulfonate

Comparison: Sodium 4-methoxy-3-methylbenzene-1-sulfinate is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other sodium sulfinates, it may offer different selectivity and efficiency in certain synthetic applications .

Properties

Molecular Formula

C8H9NaO3S

Molecular Weight

208.21 g/mol

IUPAC Name

sodium;4-methoxy-3-methylbenzenesulfinate

InChI

InChI=1S/C8H10O3S.Na/c1-6-5-7(12(9)10)3-4-8(6)11-2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

ACVLVLJELLYNFB-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)[O-])OC.[Na+]

Origin of Product

United States

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